

Characterization of 3-Methyl-4-nitropyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

Cat. No.: B157339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **3-Methyl-4-nitropyridine N-oxide**, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its structural features.

Core Data Summary

A compilation of the key quantitative data for **3-Methyl-4-nitropyridine N-oxide** is presented below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_6H_6N_2O_3$	[1] [2]
Molecular Weight	154.12 g/mol	[1] [2]
Melting Point	136-138 °C	[1]
Appearance	Light yellow to amber powder, crystals, or chunks	[1] [3]
CAS Number	1074-98-2	[1] [4]
Crystal System	Orthorhombic	[4] [5]
Space Group	$P2_12_12_1$	[4] [5]
Lattice Parameters	$a = 21.359(2) \text{ \AA}$, $b = 6.111(1) \text{ \AA}$, $c = 5.132(1) \text{ \AA}$	[5]
N-O bond distance (N-oxide)	1.292 \AA (1.299 \AA after libration corrections)	[5]
Twist angle of nitro group	16.7°	[5]

Spectroscopic and Structural Insights

The structural characterization of **3-Methyl-4-nitropyridine** N-oxide has been accomplished through various spectroscopic and crystallographic techniques. Studies have reported its ^1H NMR, ^{13}C NMR, and IR spectra.[\[6\]](#)[\[7\]](#) The crystal structure reveals an orthorhombic system.[\[4\]](#) [\[5\]](#) The steric hindrance from the methyl group at the 3-position causes the nitro group at the 4-position to be twisted out of the pyridine ring plane by approximately 16.7°.[\[5\]](#) This twisting is less pronounced than in the 3,5-dimethyl derivative, suggesting that intramolecular charge transfer plays a role in stabilizing a more planar conformation.[\[5\]](#)

Experimental Protocols

The synthesis of **3-Methyl-4-nitropyridine** N-oxide is typically achieved through the nitration of 3-methylpyridine-1-oxide (3-picoline-N-oxide).[\[4\]](#)[\[8\]](#)[\[9\]](#) Two common procedures are detailed below.

Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid

This method is a well-established procedure for the nitration of pyridine derivatives.[8][9]

Materials:

- 3-Methylpyridine-1-oxide
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Crushed Ice
- Sodium Carbonate (Na_2CO_3)
- Chloroform
- Anhydrous Sodium Sulfate
- Acetone

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice-salt bath, slowly add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) concentrated sulfuric acid.[8] Cool the resulting mixture to about 10 °C.[8] In 50-ml portions, add 495 ml of fuming yellow nitric acid with shaking.[8]
- Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100 °C over 25–30 minutes, at which point gas evolution will begin.[8] A vigorous reaction will commence, which should be controlled with an ice-water bath.[8] After the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes.[8] Then, continue heating at 100–105 °C for 2 hours.[8][9]

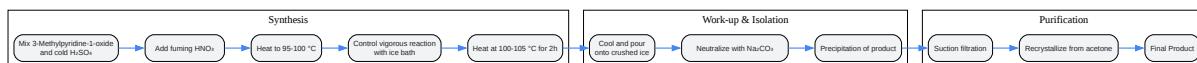
- Work-up and Isolation: Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.[8] Neutralize the solution by the slow addition of sodium carbonate until the pH is approximately 7-8.[9] The yellow crystalline product will precipitate along with sodium sulfate.[8]
- Purification: Collect the solid by suction filtration and wash it thoroughly with cold water.[9] The crude product can be further purified by recrystallization from acetone.[9] Alternatively, the collected solid can be extracted with boiling chloroform, and the combined extracts used to extract the aqueous filtrate.[8] The chloroform extracts are then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[8] The residue is then dissolved in boiling acetone for recrystallization.[8]

Protocol 2: Nitration using Sodium Nitrate and Sulfuric Acid

This protocol offers an alternative nitrating agent.[4]

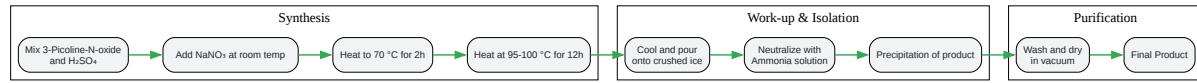
Materials:

- 3-Picoline-N-oxide
- Sulfuric Acid (H_2SO_4)
- Sodium Nitrate (NaNO_3)
- Crushed Ice
- Ammonia solution


Procedure:

- Initial Mixture: Melt 50 g of 3-picoline-N-oxide at 38 °C and mix it with 250 ml of sulfuric acid under cold conditions.[4]
- Nitration: Add 70 g of sodium nitrate to the mixture at room temperature and stir until all the solid dissolves.[4]

- Heating: Slowly increase the temperature to 70 °C in an oil bath and stir continuously for 2 hours.[4] To ensure complete nitration, maintain the temperature at 95–100 °C for 12 hours with continuous stirring.[4]
- Isolation: Cool the reaction mixture and pour it over crushed ice.[4] Neutralize with ammonia solution to a pH of 7–8.[4] The bright yellow crystalline **3-Methyl-4-nitropyridine N-oxide** powder will precipitate.[4]
- Purification: Wash the product and dry it in a vacuum.[4]


Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows described above.

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for Protocol 1.

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for Protocol 2.

Reactivity and Applications

3-Methyl-4-nitropyridine N-oxide is a valuable intermediate in organic synthesis. The nitro group at the 4-position is susceptible to nucleophilic substitution, making it a versatile precursor for the synthesis of various 4-substituted pyridine derivatives.[10][11] This reactivity is enhanced by the N-oxide functionality. The parent compound, 4-nitropyridine N-oxide, is known to undergo reactions where the nitro group is replaced by various nucleophiles.[10][11] **3-Methyl-4-nitropyridine** N-oxide is also a commercial nonlinear optical (NLO) material used in pico- and femtosecond optics in the near-IR range.[4] Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, such as omeprazole and esomeprazole, through its dimethylated analogue.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-メチル-4-ニトロピリジン N-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. indiamart.com [indiamart.com]
- 3. 3-Methyl-4-nitropyridine N-Oxide | 1074-98-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 3-Methyl-4-nitropyridine N-Oxide | 1074-98-2 [chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 1H NMR spectrum [chemicalbook.com]
- 7. chempap.org [chempap.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Characterization of 3-Methyl-4-nitropyridine N-oxide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157339#3-methyl-4-nitropyridine-n-oxide-characterization\]](https://www.benchchem.com/product/b157339#3-methyl-4-nitropyridine-n-oxide-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com